N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide
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Overview
Description
N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with two methyl groups at positions 2 and 6, and a pyridine ring attached to the carboxamide group at position 4
Mechanism of Action
Target of Action
The primary target of N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide is Mycobacterium tuberculosis . This compound is specifically active against M. tuberculosis and Mycobacterium bovis Bacillus Calmette-Guérin (M. bovis BCG), but inactive against other pathogens such as Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumanii, Pseudomonas aeruginosa, and Escherichia coli .
Mode of Action
The compound inhibits the growth of M. tuberculosis in liquid cultures in a bacteriostatic manner . It is a prodrug, and its anti-mycobacterial activity requires AmiC-dependent hydrolysis . In macrophages, it inhibits M. tuberculosis growth in a bactericidal manner .
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and survival of M. tuberculosis. It induces autophagy in macrophages, which is a cellular process that helps in the degradation and recycling of cellular components .
Pharmacokinetics
The related compound isonicotinamide is soluble in water, ethanol, dmso, methanol, chloroform, chloroform/methanol mixtures, and dioxane , which suggests that this compound might have similar solubility properties affecting its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth. In macrophages, it acts in a bactericidal manner, effectively killing the bacteria . The compound also shows activity against drug-resistant M. bovis BCG and M. tuberculosis clinical strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide typically involves the reaction of 2,6-dimethylquinoline with pyridine-4-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the quinoline and pyridine moieties. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents or catalysts may be explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups onto the quinoline ring, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and pigments
Comparison with Similar Compounds
Similar Compounds
Pyridine Compounds: Various pyridine derivatives with antimicrobial and antiviral activities share structural similarities with N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide.
Uniqueness
This compound is unique due to the presence of both quinoline and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,6-dimethylquinolin-4-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c1-11-3-4-15-14(9-11)16(10-12(2)19-15)20-17(21)13-5-7-18-8-6-13/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJCSRHYAOLGBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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